molecular formula C21H21N3O3S B5366112 1-naphthalen-2-ylsulfonyl-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide

1-naphthalen-2-ylsulfonyl-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide

Cat. No.: B5366112
M. Wt: 395.5 g/mol
InChI Key: XCBPTCWWAOZUEF-UHFFFAOYSA-N
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Description

1-naphthalen-2-ylsulfonyl-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a naphthalene sulfonyl group, and a pyridine moiety

Properties

IUPAC Name

1-naphthalen-2-ylsulfonyl-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-21(23-15-18-8-3-4-12-22-18)20-9-5-13-24(20)28(26,27)19-11-10-16-6-1-2-7-17(16)14-19/h1-4,6-8,10-12,14,20H,5,9,13,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBPTCWWAOZUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-naphthalen-2-ylsulfonyl-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide typically involves multiple steps. One common route includes the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines.

    Introduction of Naphthalene Sulfonyl Group: The naphthalene sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides.

    Attachment of Pyridine Moiety: The pyridine moiety is attached through nucleophilic substitution reactions, where the pyridine nitrogen attacks an electrophilic carbon center on the intermediate compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

1-naphthalen-2-ylsulfonyl-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

1-naphthalen-2-ylsulfonyl-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a drug candidate, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-naphthalen-2-ylsulfonyl-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved

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